BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE
Overview
Description
BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a butane chain with chloromethyl and chloroethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE typically involves the reaction of butane derivatives with chloromethyl and chloroethyl groups under specific conditions. One common method includes the sulfonylation of butane derivatives using chlorosulfonic acid, followed by the introduction of chloromethyl and chloroethyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to yield corresponding sulfides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and amines. Reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted butanes with various functional groups replacing the chlorine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides and other reduced forms of the compound.
Scientific Research Applications
BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE involves its interaction with molecular targets through its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloromethyl and chloroethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}propane: Similar structure but with a shorter carbon chain.
1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}pentane: Similar structure but with a longer carbon chain.
1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}hexane: Similar structure but with an even longer carbon chain.
Uniqueness
BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties. Its balanced structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(1,3-dichloropropan-2-ylsulfonyl)butane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2O2S/c1-2-3-4-12(10,11)7(5-8)6-9/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEZNPJEFNSUNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C(CCl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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